molecular formula C6H3ClO3S B6602205 5-chloro-2-formylthiophene-3-carboxylic acid CAS No. 2155856-41-8

5-chloro-2-formylthiophene-3-carboxylic acid

Cat. No.: B6602205
CAS No.: 2155856-41-8
M. Wt: 190.60 g/mol
InChI Key: JCZIHHIRUKEFTH-UHFFFAOYSA-N
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Description

Contextualization of Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, a structural motif that imparts unique physicochemical properties. eprajournals.com This class of compounds is found in some natural products and has become a cornerstone in medicinal chemistry and material science. cabidigitallibrary.org The thiophene nucleus is considered a "privileged scaffold," meaning it is a recurring structural framework in a variety of active pharmaceutical ingredients (APIs). eprajournals.com Thiophene derivatives have been extensively investigated and are components in drugs exhibiting anti-inflammatory, antimicrobial, analgesic, antihypertensive, and antitumor activities. eprajournals.comnih.gov

In the realm of material science, the electron-rich nature of the thiophene ring makes it an excellent component for organic electronics. Thiophene-based polymers are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. researchgate.net The versatility of thiophene chemistry allows for fine-tuning of electronic and optical properties through substitution on the thiophene ring.

Rationale for Investigating Multifunctionalized Thiophenes

The strategic placement of multiple, different functional groups onto a single thiophene ring—creating a multifunctionalized thiophene—is a powerful approach in modern chemical synthesis. researchgate.net This strategy allows for the creation of complex molecular architectures with highly specific properties. Each functional group can serve a distinct purpose, such as providing a site for further chemical reactions, influencing the molecule's electronic properties, or acting as a point of interaction with biological targets.

The investigation of multifunctionalized thiophenes is driven by the need for novel compounds with enhanced performance in various applications. For instance, in drug discovery, a multifunctional scaffold can allow for the exploration of structure-activity relationships (SAR) by systematically modifying each functional group. In materials science, the combination of electron-donating and electron-withdrawing groups on a thiophene core can be used to modulate the band gap of conductive polymers. nih.gov The development of efficient synthetic methods to create these highly substituted thiophenes is an active area of research. bohrium.com

Specific Research Importance of 5-Chloro-2-formylthiophene-3-carboxylic Acid

While extensive research on many thiophene derivatives is well-documented, this compound (CAS No. 2155856-41-8) represents a more specialized area of investigation. bldpharm.com Publicly available research dedicated specifically to this compound is limited; however, its structural features suggest significant potential as a versatile synthetic intermediate.

The molecule incorporates three distinct and reactive functional groups on the thiophene core:

A chloro group at the 5-position, which can influence the electronic properties of the ring and serve as a leaving group in cross-coupling reactions.

A formyl group (an aldehyde) at the 2-position, which is a versatile handle for a wide range of chemical transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions.

A carboxylic acid group at the 3-position, which can be converted into esters, amides, or other acid derivatives, and can also participate in various coupling reactions.

The specific arrangement of these groups makes this compound a potentially valuable building block for synthesizing more complex heterocyclic systems. The aldehyde and carboxylic acid functionalities, in particular, can be used to construct fused ring systems or to introduce diverse side chains, leading to libraries of novel compounds for screening in drug discovery or for the development of new organic materials.

Overview of Research Scope and Methodological Approaches

The study of a compound like this compound would typically involve a multi-faceted research approach, encompassing its synthesis, purification, characterization, and exploration of its reactivity.

Synthesis: The synthesis of such a multifunctionalized thiophene would likely require a multi-step synthetic sequence. A plausible approach could involve the regioselective introduction of the functional groups onto a pre-existing thiophene ring. For instance, a formyl group can be introduced onto an electron-rich aromatic ring via the Vilsmeier-Haack reaction, which utilizes reagents like phosphorus oxychloride and dimethylformamide (DMF). organic-chemistry.orgijpcbs.com Kinetic studies have shown that the reactivity of thiophene derivatives in Vilsmeier-Haack formylation depends on the nature of the substituents already present on the ring. rsc.org

Characterization: Once synthesized, the definitive identification and purity assessment of the compound would be established using a suite of spectroscopic and analytical techniques. These methods are crucial for elucidating the precise molecular structure. Standard characterization would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the connectivity of atoms and the chemical environment of the protons and carbons.

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition of the compound.

Infrared (IR) Spectroscopy: To identify the presence of the key functional groups, such as the carbonyls of the aldehyde and carboxylic acid, and the C-Cl bond.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Reactivity and Application Studies: Following successful synthesis and characterization, research would likely focus on exploring the reactivity of the different functional groups. This could involve using the compound as a key intermediate in the synthesis of larger, more complex molecules with potential applications in medicinal chemistry or materials science, leveraging the known biological activities and material properties of other thiophene-based compounds. nih.govmdpi.com

Data Tables

Table 1: Properties of this compound

PropertyValueSource
CAS Number 2155856-41-8 bldpharm.com
Molecular Formula C₆H₃ClO₃S
Molecular Weight 190.60 g/mol bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-formylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClO3S/c7-5-1-3(6(9)10)4(2-8)11-5/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZIHHIRUKEFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for 5 Chloro 2 Formylthiophene 3 Carboxylic Acid

Retrosynthetic Analysis of 5-Chloro-2-formylthiophene-3-carboxylic Acid

A retrosynthetic analysis of this compound suggests several potential synthetic pathways by disconnecting the functional groups from the thiophene (B33073) core. The three primary disconnections are at the C-Cl, C-CHO, and C-COOH bonds.

A logical approach involves the sequential introduction of these functional groups onto a pre-existing thiophene ring. The order of these introductions is crucial to manage the directing effects of the substituents and to avoid unwanted side reactions. One plausible retrosynthetic pathway begins with the disconnection of the chloro group, leading to the precursor 2-formylthiophene-3-carboxylic acid . Further disconnection of the formyl group suggests thiophene-3-carboxylic acid as a simpler starting material. Alternatively, disconnection of the carboxyl group would lead to 5-chloro-2-formylthiophene , which could then be derived from 2-formylthiophene . A third pathway could involve the initial presence of the chloro and carboxyl groups, with a final formylation step.

This analysis highlights three key transformations in the synthesis: halogenation, formylation, and carboxylation of a thiophene ring system. The feasibility of each synthetic direction depends on the availability of starting materials and the efficiency and regioselectivity of each functionalization step.

Classical and Modern Approaches to Thiophene Functionalization Leading to the Core Structure

The synthesis of this compound relies on a toolbox of reactions for the selective functionalization of the thiophene ring.

Direct Halogenation Methodologies for Thiophene Rings

Direct halogenation is a fundamental method for introducing halogen atoms onto a thiophene ring. Thiophenes are generally reactive towards electrophilic substitution, and the position of halogenation is influenced by the electronic nature of any existing substituents.

For the synthesis of chloro-substituted thiophenes, various chlorinating agents can be employed. Molecular chlorine (Cl₂) can be used, often in the presence of a catalyst, although its high reactivity can sometimes lead to over-chlorination or lack of selectivity. A patent for the synthesis of 5-chloro-3-chlorosulfonyl-2-thiophene carboxylic acid ester describes the use of chlorine gas in the presence of active iron for chlorination. Milder and more selective reagents are often preferred, such as N-chlorosuccinimide (NCS). The reaction of thiols with NCS, catalyzed by HCl, has been shown to proceed via the release of molecular chlorine. ed.ac.uked.ac.uk This method can provide a controlled way to introduce a chlorine atom.

The regioselectivity of chlorination is dictated by the directing effects of the substituents already present on the thiophene ring. Electron-donating groups typically direct electrophilic substitution to the ortho and para positions, while electron-withdrawing groups direct to the meta position. In the context of synthesizing the target molecule, the timing of the chlorination step is critical to ensure the desired 5-position substitution.

Chlorinating AgentSubstrate TypeTypical ConditionsReference
Chlorine (Cl₂)2-ThiophenecarboxaldehydeInert solvent, controlled temperature google.com
N-Chlorosuccinimide (NCS)ThiophenolsDichloromethane, HCl catalyst ed.ac.uked.ac.uk
Chlorine (Cl₂)Thiophene Carboxylic Acid EsterActive iron catalyst google.com

Formylation Reactions on Thiophene Scaffolds

The introduction of a formyl group (-CHO) onto a thiophene ring is commonly achieved through electrophilic formylation reactions. The most prominent of these is the Vilsmeier-Haack reaction. ijpcbs.comchemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.comorganic-chemistry.orgwikipedia.org The resulting electrophilic iminium salt reacts with electron-rich aromatic and heteroaromatic compounds, such as thiophene, to introduce a formyl group after hydrolysis.

The Vilsmeier-Haack reaction is generally mild and efficient for formylating reactive substrates. ijpcbs.com The regioselectivity is again dependent on the electronic properties of the substituents on the thiophene ring. For a thiophene ring with an activating group, formylation typically occurs at the position most activated by that group. Conversely, with a deactivating group, the reaction may require harsher conditions or may not proceed at all.

ReactionReagentsSubstrateKey Features
Vilsmeier-HaackPOCl₃/DMFElectron-rich arenes and heterocyclesMild and efficient formylation. ijpcbs.comchemistrysteps.comorganic-chemistry.orgwikipedia.org
Rieche FormylationDichloromethyl methyl ether/Lewis acidAromatic compoundsAlternative to Vilsmeier-Haack.

Carboxylation Techniques for Thiophene Ring Systems

The introduction of a carboxylic acid group (-COOH) can be accomplished through several methods. One common approach is through the carboxylation of an organometallic intermediate. This typically involves the formation of a thienyllithium or thienyl-Grignard reagent, followed by quenching with carbon dioxide (CO₂). beilstein-journals.org For instance, a halogenated thiophene can be treated with a strong base like n-butyllithium or with magnesium metal to form the organometallic species, which then reacts with CO₂ to yield the corresponding carboxylic acid upon acidic workup.

Another strategy involves the oxidation of a pre-existing functional group, such as a methyl or formyl group, to a carboxylic acid. Various oxidizing agents can be employed for this transformation. Additionally, palladium-catalyzed carbonylation procedures under carbon monoxide pressure have been developed for introducing carboxylic acid functionalities. beilstein-journals.org

MethodKey ReagentsIntermediateApplication
Organometallic Carboxylationn-BuLi or Mg, then CO₂Thienyllithium or Grignard reagentVersatile for various substituted thiophenes. beilstein-journals.org
OxidationKMnO₄, CrO₃, etc.Thiophene with an oxidizable groupDependent on the presence of a suitable precursor group.
Palladium-Catalyzed CarbonylationCO, Pd catalystHalogenated thiopheneModern method for carboxylation. beilstein-journals.org

Targeted Synthetic Routes to this compound

Based on the fundamental reactions described above, specific synthetic routes can be devised to obtain this compound.

Synthesis via Chlorination of Formylthiophene-3-carboxylic Acid Precursors

One of the most direct routes to the target compound involves the late-stage chlorination of a suitable precursor that already contains the formyl and carboxyl groups. The starting material for this approach would be 2-formylthiophene-3-carboxylic acid . acrospharmatech.com

The synthesis of 2-formylthiophene-3-carboxylic acid itself can be achieved through various methods, such as the formylation of thiophene-3-carboxylic acid or the carboxylation of 2-formylthiophene. Once this precursor is obtained, the final step is the regioselective chlorination at the 5-position.

Given that both the formyl and carboxyl groups are electron-withdrawing, they will deactivate the thiophene ring towards electrophilic substitution and direct incoming electrophiles to the 5-position. Therefore, direct chlorination of 2-formylthiophene-3-carboxylic acid is expected to yield the desired 5-chloro product. A suitable chlorinating agent for this transformation would be a reagent like N-chlorosuccinimide (NCS) in an appropriate solvent, which can provide controlled chlorination.

Synthesis via Formylation of Chlorothiophene-3-carboxylic Acid Precursors

A primary route for the synthesis of this compound involves the regioselective formylation of a 2-chlorothiophene-3-carboxylic acid precursor. The Vilsmeier-Haack reaction is a widely employed and effective method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. ijpcbs.comorganic-chemistry.orgwikipedia.orgchemistrysteps.com This reaction typically utilizes a Vilsmeier reagent, which is formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). ijpcbs.comjk-sci.com

The electrophilic Vilsmeier reagent then attacks the thiophene ring. The regioselectivity of this electrophilic substitution is influenced by both the electronic effects of the existing substituents and steric hindrance. researchgate.net For a 2-chlorothiophene-3-carboxylic acid, the chlorine atom at the 2-position is a deactivating group, while the carboxylic acid group at the 3-position is also deactivating. However, the directing effects of these substituents must be carefully considered to achieve formylation at the desired 5-position. The Vilsmeier-Haack reaction is known to be sensitive to the steric bulk of the Vilsmeier reagent, which can be modulated to control regioselectivity. researchgate.net

A general representation of the Vilsmeier-Haack formylation is shown below: Starting Material: 2-Chlorothiophene-3-carboxylic acid Reagents: DMF, POCl₃ Product: this compound

The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield and preventing side reactions. jk-sci.com

Table 1: Illustrative Reaction Parameters for Vilsmeier-Haack Formylation

EntryPrecursorFormylating AgentSolventTemperature (°C)Yield (%)
12-Chlorothiophene-3-carboxylic acidDMF/POCl₃Dichloroethane50-6065
22-Chlorothiophene-3-carboxylic acidN-Formylmorpholine/POCl₃DMF70-8072

Note: This data is illustrative and based on typical Vilsmeier-Haack reactions on substituted thiophenes.

Synthesis via Carboxylation of Chloro-formylthiophene Precursors

An alternative synthetic approach involves the carboxylation of a 5-chloro-2-formylthiophene precursor. This can be achieved through several methods, including metal-catalyzed carboxylation or through the use of organometallic intermediates. One common strategy is the metalation of the thiophene ring at the desired position, followed by quenching with carbon dioxide. For instance, a 5-chloro-2-formylthiophene could be subjected to lithiation using a strong base like n-butyllithium, followed by the introduction of CO₂ gas to form the carboxylic acid. beilstein-journals.org

The regioselectivity of the metalation step is critical and is directed by the existing substituents on the thiophene ring. The formyl group can act as a directing group in some instances. Palladium-catalyzed carbonylation of aryl halides has also emerged as a powerful tool for the synthesis of aromatic carboxylic acids. acs.orgorganic-chemistry.org In this approach, a bromo or iodo-substituted 5-chloro-2-formylthiophene could be subjected to a palladium-catalyzed reaction in the presence of a suitable ligand and a carbon monoxide source. acs.org

Table 2: Comparison of Carboxylation Methods for Thiophene Derivatives

MethodPrecursorReagentsCatalyst/ConditionsKey Advantages
Organometallic Route3-Bromo-5-chloro-2-formylthiophenen-BuLi, then CO₂Anhydrous THF, low temperatureHigh yields for specific substrates
Palladium-Catalyzed Carbonylation3-Iodo-5-chloro-2-formylthiopheneCO, H₂OPd(OAc)₂, phosphine (B1218219) ligandGood functional group tolerance

Note: This data is illustrative and based on general carboxylation reactions of functionalized thiophenes.

One-Pot Synthetic Procedures for Direct Access

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single process without the isolation of intermediates. A one-pot procedure for the synthesis of this compound could potentially involve a sequential chlorination, formylation, and carboxylation of a suitable thiophene starting material.

While a specific one-pot synthesis for this compound is not extensively documented in readily available literature, patents describe one-pot methods for structurally related compounds like 5-chlorothiophene-2-carboxylic acid. google.comchemicalbook.com These often involve the initial chlorination of a thiophene derivative followed by oxidation or another functional group transformation in the same reaction vessel. google.com Adapting such a strategy would require careful selection of reagents and reaction conditions to ensure compatibility and achieve the desired trifunctionalized product. For instance, a one-pot process could be envisioned starting from 2-chlorothiophene, proceeding through a regioselective formylation and subsequent carboxylation.

Optimization of Reaction Conditions and Process Efficiency

The industrial viability and laboratory efficiency of synthesizing this compound depend heavily on the optimization of reaction conditions to maximize yield and selectivity while minimizing costs and environmental impact.

Catalytic Systems and Ligand Design for Enhanced Selectivity and Yield

In metal-catalyzed reactions, such as palladium-catalyzed carboxylation, the choice of the catalytic system is paramount. The ligand coordinated to the metal center plays a crucial role in determining the catalyst's activity, stability, and selectivity. rsc.org For palladium-catalyzed carbonylations of aryl chlorides, various phosphine-based ligands have been developed to facilitate the challenging oxidative addition step. rsc.org The electronic and steric properties of the ligand can be fine-tuned to enhance the desired reactivity and suppress side reactions. For example, bulky and electron-rich phosphine ligands can promote the catalytic cycle in cross-coupling reactions involving less reactive aryl chlorides. rsc.org

Solvent Effects and Reaction Medium Engineering

The choice of solvent can significantly influence the rate, yield, and selectivity of a chemical reaction. researchgate.net Solvents can affect the solubility of reactants and reagents, the stability of intermediates, and the transition state energies of the reaction pathway. In the context of synthesizing thiophene carboxylic acids, moving from traditional volatile organic compounds to greener solvents is an area of active research. The use of solvent-free reaction conditions or employing more environmentally benign solvents like water or ionic liquids can improve the sustainability of the process. mdpi.com For instance, in carboxylation reactions of thiophenes, a solvent-free carbonate medium has been shown to be effective. mdpi.com

Green Chemistry Principles in the Synthesis of Thiophene Carboxylic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of thiophene carboxylic acids, several green chemistry approaches can be applied. These include the use of catalytic rather than stoichiometric reagents to improve atom economy, the selection of safer solvents, and the development of one-pot procedures to minimize waste from workup and purification steps. researchgate.net For example, developing catalytic versions of classical reactions like the Vilsmeier-Haack reaction can reduce the amount of waste generated. Furthermore, exploring alternative energy sources such as microwave irradiation can sometimes lead to faster reaction times and improved energy efficiency.

Table 3: Application of Green Chemistry Principles in Thiophene Synthesis

Green Chemistry PrincipleApplication in Thiophene SynthesisExample
Atom Economy Use of catalytic reagents to minimize waste.Palladium-catalyzed C-H activation and functionalization.
Safer Solvents and Auxiliaries Replacement of hazardous solvents with greener alternatives.Utilizing water or solvent-free conditions for reactions. mdpi.com
Design for Energy Efficiency Employing methods that reduce energy consumption.Microwave-assisted synthesis to shorten reaction times.
Reduce Derivatives Minimizing the use of protecting groups.Developing selective one-pot syntheses. google.com

Chemical Reactivity Profiles and Transformative Pathways of 5 Chloro 2 Formylthiophene 3 Carboxylic Acid

Reactivity of the Thiophene (B33073) Ring System

The thiophene core of 5-chloro-2-formylthiophene-3-carboxylic acid is substituted with three electron-withdrawing groups: a chloro group at position 5, a formyl group at position 2, and a carboxylic acid group at position 3. These substituents significantly deactivate the thiophene ring towards electrophilic attack and activate it towards nucleophilic substitution, while also providing a handle for metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

The presence of the strongly deactivating formyl (-CHO) and carboxylic acid (-COOH) groups, along with the moderately deactivating chloro (-Cl) group, renders the thiophene ring of this compound highly electron-deficient. Consequently, it is expected to be very unreactive towards traditional electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The deactivating nature of these substituents withdraws electron density from the ring, making it less susceptible to attack by electrophiles. Any potential electrophilic attack would likely be directed to the only available position, C4, but would require harsh reaction conditions, which might lead to degradation of the molecule.

Nucleophilic Aromatic Substitution at the Chloro-Substituted Position

The electron-withdrawing effects of the adjacent formyl and carboxylic acid groups make the carbon atom at the 5-position, which bears the chloro substituent, susceptible to nucleophilic aromatic substitution (SNAr). Strong nucleophiles can attack this position, leading to the displacement of the chloride ion. The stability of the intermediate Meisenheimer complex is enhanced by the ability of the formyl and carboxylate groups to delocalize the negative charge. The feasibility and rate of such reactions would depend on the strength of the nucleophile and the reaction conditions. For instance, phenothiazine (B1677639) derivatives bearing electron-deficient and electron-donating groups have been shown to undergo SNAr reactions with polyfluoroarenes. mdpi.com

Metalation and Cross-Coupling Reactions (e.g., Suzuki, Stille)

The chloro-substituted position of this compound serves as a functional handle for various metal-catalyzed cross-coupling reactions. While direct C-Cl bond activation is more challenging than that of C-Br or C-I bonds, suitable catalytic systems can facilitate these transformations.

Deprotonative metalation of chlorothiophenes can be achieved using Grignard reagents in the presence of a catalytic amount of an amine base, yielding a thienyl Grignard reagent. thieme-connect.comresearchgate.net This organomagnesium species can then participate in cross-coupling reactions. Similarly, deprotonative metalation of 2-halo-3-substituted thiophenes at the 5-position can be achieved using phenyl sodium in the presence of TMEDA. kobe-u.ac.jp

Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. libretexts.org Although less reactive than their bromo or iodo counterparts, chloro-thiophenes can undergo Suzuki coupling with boronic acids in the presence of a suitable palladium catalyst and base. For instance, the Suzuki cross-coupling reaction of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids has been reported. nih.govd-nb.info A similar approach could potentially be applied to this compound, enabling the introduction of various aryl or heteroaryl substituents at the 5-position. The success of such a reaction would depend on the selection of an appropriate palladium catalyst, ligand, and reaction conditions to overcome the lower reactivity of the C-Cl bond.

Stille Coupling: Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. This method is also applicable to chlorothiophenes, providing another avenue for C-C bond formation at the 5-position.

The table below summarizes the potential cross-coupling reactions for this compound.

Cross-Coupling ReactionReagentCatalystPotential Product
Suzuki-MiyauraArylboronic acidPalladium complex5-Aryl-2-formylthiophene-3-carboxylic acid
StilleOrganostannanePalladium complex5-Alkyl/Aryl-2-formylthiophene-3-carboxylic acid

Transformations of the Formyl Group (-CHO)

The formyl group at the 2-position is a versatile functional group that can undergo a variety of chemical transformations, including oxidation and reduction.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group can be readily oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. The oxidation of thiophenes can sometimes lead to the formation of thiophene 1-oxides or thiophene 1,1-dioxides. researchgate.net The choice of oxidant and reaction conditions would be crucial to selectively oxidize the formyl group without affecting the thiophene ring or the chloro substituent. Common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O) or Tollens' reagent. The product of this reaction would be 5-chlorothiophene-2,3-dicarboxylic acid.

Reduction Reactions to Hydroxymethyl or Methyl Groups

The formyl group can be reduced to a primary alcohol (hydroxymethyl group) or completely reduced to a methyl group.

Reduction to Hydroxymethyl Group: This can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Given the presence of a carboxylic acid group, which is also reducible by LiAlH4, NaBH4 would be the preferred reagent for the selective reduction of the aldehyde. The product would be 5-chloro-3-carboxy-2-(hydroxymethyl)thiophene.

Reduction to Methyl Group: Complete reduction of the formyl group to a methyl group can be accomplished under more forcing conditions. Classic methods for this transformation include the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and hydrochloric acid). The choice of method would need to consider the stability of the other functional groups under the respective reaction conditions. The Wolff-Kishner reduction, being performed under basic conditions, might be more compatible with the carboxylic acid group (which would exist as a carboxylate salt). The product of this reaction would be 5-chloro-2-methylthiophene-3-carboxylic acid.

The table below outlines the potential transformations of the formyl group.

Condensation Reactions (e.g., Knoevenagel, Aldol)

The aldehyde group is a prime site for condensation reactions, which are fundamental carbon-carbon bond-forming strategies. These reactions involve the nucleophilic addition to the aldehyde's carbonyl carbon, typically by an enolate or an enol equivalent.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate, or cyanoacetate), usually in the presence of a weak base catalyst like piperidine (B6355638) or an amine. The reaction with this compound would proceed through a carbanion intermediate, leading to a substituted alkene after dehydration. This pathway is a key step in the synthesis of more complex molecules, such as thieno[3,2-b]pyridinone derivatives, which have been investigated for their potential biological activities. nih.gov For instance, condensation with an active methylene compound like an N-substituted cyanoacetamide can initiate a sequence leading to a fused pyridine (B92270) ring.

Aldol condensations , involving the reaction with an enolate from another aldehyde or a ketone, are also mechanistically feasible. However, due to the potential for self-condensation and other side reactions, specific conditions and substrates would be required to achieve selective cross-aldol products.

The general utility of these condensation reactions is the extension of the carbon framework and the introduction of new functional groups, which can be further manipulated.

Table 1: Representative Knoevenagel Condensation Reactions

Active Methylene Compound Catalyst (Typical) Intermediate Product Structure Final Product Type
Malononitrile Piperidine / Acetic Acid 2-((5-chloro-3-carboxythiophen-2-yl)methylene)malononitrile Substituted Alkene
Diethyl malonate Piperidine / Acetic Acid Diethyl 2-((5-chloro-3-carboxythiophen-2-yl)methylene)malonate Substituted Alkene
Ethyl cyanoacetate Piperidine / Acetic Acid Ethyl 2-cyano-3-(5-chloro-3-carboxythiophen-2-yl)acrylate Substituted Alkene

Imine and Oxime Formation

The formyl group readily reacts with primary amines and related nitrogen nucleophiles to form carbon-nitrogen double bonds. masterorganicchemistry.com

Imine formation (the product of which is also known as a Schiff base) occurs when the aldehyde is treated with a primary amine under mildly acidic conditions. operachem.com The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the imine. The equilibrium is typically driven towards the product by removing the water formed during the reaction, often by azeotropic distillation or the use of a dehydrating agent like molecular sieves. operachem.com

Oxime formation is a similar reaction where the nucleophile is hydroxylamine (B1172632) (NH₂OH). The reaction of this compound with hydroxylamine, typically in the presence of a base like sodium acetate, would yield the corresponding aldoxime. This transformation is often used to protect the aldehyde group or as a precursor for further chemical modifications. The reaction of a structurally similar compound, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde, with hydroxylamine to form an oxime has been documented, supporting this reactivity pathway. rsc.org

Table 2: Formation of Imines and Oximes

Reagent Product Type General Conditions
Primary Amine (R-NH₂) Imine (Schiff Base) Mild acid catalyst (e.g., p-TsOH), removal of water
Hydroxylamine (NH₂OH) Oxime Mild base (e.g., NaOAc) or acid catalysis
Hydrazine (B178648) (NH₂-NH₂) Hydrazone Mild acid or base catalysis

Reactions of the Carboxylic Acid Group (-COOH)

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic acyl substitution.

Esterification and Amidation Reactions

Esterification involves the conversion of the carboxylic acid to an ester. This can be achieved through several methods. The most common is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, esters can be formed under milder conditions by first converting the carboxylic acid to a more reactive species (like an acid chloride) or by using coupling agents. The synthesis of methyl 5-chlorothiophene-2-carboxylate from its corresponding acid demonstrates the feasibility of this reaction on the thiophene ring system. semanticscholar.org

Amidation is the reaction of the carboxylic acid with an amine to form an amide. Direct reaction requires very high temperatures, so the reaction is almost always performed using an "activated" carboxylic acid derivative. This is commonly achieved by converting the acid to an acid chloride or by using peptide coupling reagents (e.g., DCC, EDC). These amides can be important intermediates in the synthesis of heterocyclic compounds and pharmacologically active molecules. beilstein-journals.org

Acid Chloride Formation and Subsequent Derivatizations

The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom to form a highly reactive acyl chloride, or acid chloride. This is a crucial transformation as the acid chloride serves as a versatile intermediate for synthesizing esters, amides, and other acyl derivatives under mild conditions.

The most common reagent for this conversion is thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). google.com Other chlorinating agents like oxalyl chloride or triphosgene (B27547) can also be used. google.com The conversion of 5-chlorothiophene-2-carboxylic acid to 5-chlorothiophene-2-carbonyl chloride is a well-established procedure, highlighting the applicability of this reaction. google.comnih.gov Once formed, the 5-chloro-2-formylthiophene-3-carbonyl chloride can readily react with various nucleophiles (alcohols, amines, etc.) to yield the corresponding derivatives.

Table 3: Synthesis of Acid Chloride and Derivatives

Reagent for Acid Chloride Formation Conditions Subsequent Nucleophile Product
Thionyl Chloride (SOCl₂) Reflux, cat. DMF Alcohol (R-OH) Ester
Oxalyl Chloride ((COCl)₂) Inert solvent (e.g., DCM) Amine (R-NH₂) Amide
Triphosgene Inert solvent (e.g., DCE) Water (H₂O) Carboxylic Acid (hydrolysis)

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For aromatic and heteroaromatic carboxylic acids, this reaction is often difficult and requires harsh conditions. The stability of the thiophene ring, due to its aromatic character, makes the removal of a carboxyl group challenging compared to less aromatic systems like furan-2-carboxylic acid. youtube.com The C-C bond between the thiophene ring and the carboxyl group is strong, and the resulting carbanion intermediate would be localized on an sp²-hybridized carbon, which is relatively unstable.

Typically, the decarboxylation of thiophenecarboxylic acids requires high temperatures and the presence of a catalyst, such as copper powder in a high-boiling solvent like quinoline. organic-chemistry.org For this compound, such a reaction would lead to the formation of 5-chloro-2-formylthiophene, although the required high temperatures might also cause decomposition or side reactions involving the formyl group.

Synergistic Reactivity of Multiple Functional Groups

The proximate positioning of the formyl and carboxylic acid groups in this compound enables synergistic or tandem reactions, where both groups participate to form complex structures, particularly fused heterocyclic rings. This intramolecular cooperation is a powerful tool in synthetic chemistry.

A prominent example is the synthesis of thieno[3,2-b]pyridine (B153574) derivatives. nih.gov This transformation can be envisioned as an initial intermolecular condensation reaction at the aldehyde group (e.g., a Knoevenagel condensation with a cyanoacetamide derivative), followed by an intramolecular cyclization. In this second step, the nitrogen atom of the amide attacks the carbonyl carbon of the carboxylic acid (or its ester derivative), leading to ring closure and the formation of a fused pyridinone ring system after dehydration. This strategy efficiently constructs a bicyclic heteroaromatic scaffold from a single thiophene precursor, demonstrating the synthetic utility derived from the specific arrangement of functional groups on the starting material.

Tandem and Cascade Reactions Utilizing Multiple Sites

The proximate positioning of the formyl and carboxylic acid groups on the thiophene ring of this compound opens up possibilities for elegant tandem and cascade reactions, leading to the formation of complex heterocyclic systems in a single synthetic operation. These reactions can be initiated at either the formyl or the carboxylic acid functionality, with the other group participating in a subsequent intramolecular step.

One potential cascade pathway involves an initial reaction at the formyl group, followed by an intramolecular cyclization involving the carboxylic acid. For example, a condensation reaction between the formyl group and a binucleophile, such as a hydrazine or a hydroxylamine, could be followed by an intramolecular lactonization or lactamization.

Alternatively, activation of the carboxylic acid could precede a reaction involving the formyl group. For instance, conversion of the carboxylic acid to an acyl azide (B81097) could, upon heating, lead to a Curtius rearrangement. The resulting isocyanate could then be trapped intramolecularly by a nucleophile that has added to the formyl group in a preceding or concurrent step.

The following table outlines plausible tandem and cascade reactions:

Initiating ReactionSubsequent StepsResulting Heterocyclic System
Condensation with hydrazineIntramolecular cyclization (lactamization)Thieno[3,2-c]pyridazinone derivative
Knoevenagel condensationIntramolecular Michael addition and cyclizationFused thiophene derivative
Reduction of formyl groupIntramolecular lactonizationThieno[3,2-c]pyran-4-one derivative
Activation of carboxylic acidIntramolecular Friedel-Crafts acylation (if suitably activated)Thieno[3,2-b]pyranone derivative

This table presents hypothetical reaction pathways based on established synthetic methodologies for analogous systems.

Derivatization and Structural Modification Strategies for 5 Chloro 2 Formylthiophene 3 Carboxylic Acid

Synthesis of Ester Derivatives

The carboxylic acid moiety at the C3 position is a prime target for esterification. This transformation is fundamental for protecting the carboxylic acid group, altering solubility, or preparing intermediates for further reactions. Standard esterification protocols are readily applicable.

One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) under acidic catalysis, typically using a strong acid like sulfuric acid or hydrochloric acid, and heating the mixture to drive the equilibrium towards the ester product.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can first be converted to a more reactive intermediate, such as an acyl chloride. Treatment of 5-chloro-2-formylthiophene-3-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would yield the highly reactive 5-chloro-2-formylthiophene-3-carbonyl chloride. This intermediate can then be reacted with a wide range of alcohols or phenols to afford the corresponding esters in high purity. This two-step approach is particularly useful for synthesizing esters from sterically hindered or less reactive alcohols.

Table 1: Representative Ester Derivatives of this compound This table presents plausible ester derivatives synthesized via standard esterification methods.

Derivative NameAlcohol ReagentPotential Method
Methyl 5-chloro-2-formylthiophene-3-carboxylateMethanolFischer Esterification or Acyl Chloride Route
Ethyl 5-chloro-2-formylthiophene-3-carboxylateEthanolFischer Esterification or Acyl Chloride Route
Isopropyl 5-chloro-2-formylthiophene-3-carboxylateIsopropanolAcyl Chloride Route
Benzyl 5-chloro-2-formylthiophene-3-carboxylateBenzyl alcoholAcyl Chloride Route

Preparation of Amide and Hydrazide Derivatives

The synthesis of amides and hydrazides from the carboxylic acid group introduces a key nitrogen-containing functionality, which is a cornerstone of many biologically active molecules and complex chemical structures.

Direct amidation can be achieved by reacting this compound with a primary or secondary amine in the presence of a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCCI) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of the amide bond under mild conditions by activating the carboxylic acid. A more recent method utilizes a catalytic amount of zinc chloride (ZnCl₂) to directly synthesize amides from carboxylic acids and hydrazines, with ammonia (B1221849) as the only by-product. rsc.org

Similar to ester synthesis, a highly effective route proceeds via the acyl chloride intermediate. Reacting 5-chloro-2-formylthiophene-3-carbonyl chloride with an excess of ammonia, a primary amine, a secondary amine, or hydrazine (B178648) hydrate (B1144303) provides a straightforward and high-yielding pathway to the corresponding primary amide, N-substituted amides, or hydrazide, respectively. youtube.comkhanacademy.org When reacting the acyl chloride with ammonia or a primary/secondary amine, a base such as pyridine (B92270) or triethylamine (B128534) is typically added to neutralize the hydrochloric acid by-product. youtube.com

Table 2: Potential Amide and Hydrazide Derivatives This table presents plausible amide and hydrazide derivatives synthesized via common amidation methods.

Derivative NameAmine/Hydrazine ReagentPotential Method
5-Chloro-2-formylthiophene-3-carboxamideAmmoniaAcyl Chloride or Coupling Agent Route
5-Chloro-2-formyl-N-methylthiophene-3-carboxamideMethylamineAcyl Chloride or Coupling Agent Route
5-Chloro-2-formyl-N,N-diethylthiophene-3-carboxamideDiethylamineAcyl Chloride or Coupling Agent Route
5-Chloro-2-formylthiophene-3-carbohydrazideHydrazine HydrateAcyl Chloride or Coupling Agent Route

Formation of Nitrile and Other Carbonyl Derivatives

The conversion of the carboxylic acid group to a nitrile introduces a valuable synthetic handle that can undergo a variety of further transformations. The most established route for this conversion begins with the primary amide. Dehydration of 5-chloro-2-formylthiophene-3-carboxamide using a strong dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅) would yield 5-chloro-3-cyano-2-thiophenecarboxaldehyde. beilstein-journals.org This two-step sequence (acid → amide → nitrile) is a common strategy in organic synthesis. researchgate.net Direct conversion of carboxylic acids to nitriles is also possible using modern methods, though the amide route remains prevalent. researchgate.netgoogle.com

The primary carbonyl derivative accessible from the carboxylic acid is the acyl chloride (5-chloro-2-formylthiophene-3-carbonyl chloride), as discussed previously. Its preparation using reagents like thionyl chloride is a key step that activates the carboxyl group for the synthesis of esters and amides. beilstein-journals.org The formyl group at the C2 position is itself a carbonyl derivative and can participate in reactions typical of aldehydes, such as reductive amination, Wittig reactions, or oxidation to a second carboxylic acid group, although these fall outside the scope of derivatizing the C3-carboxylic acid. Hydrolysis of the nitrile group under acidic or basic conditions can regenerate a carboxylic acid, making this transformation reversible. libretexts.org

Introduction of Additional Halogen Substituents

The thiophene (B33073) ring of this compound has one vacant position at C4 available for substitution. The introduction of additional halogen atoms (Cl, Br, I) at this position can significantly modulate the electronic properties of the ring system. Thiophene rings undergo electrophilic aromatic substitution, and halogenation is a classic example of this reactivity.

However, the existing substituents—chloro, formyl, and carboxyl groups—are all electron-withdrawing and thus deactivate the thiophene ring towards electrophilic attack. Consequently, direct halogenation of this substrate would likely require forcing conditions. For instance, bromination might be achieved using N-bromosuccinimide (NBS) in a suitable solvent, potentially with a catalyst, while chlorination could be attempted with chlorine gas. Research on related thiophene systems shows that vapor phase chlorination at high temperatures can be used to introduce multiple chlorine atoms onto a thiophene ring. beilstein-journals.org Similarly, bromination of deactivated thiophene carboxylic acids has been documented, though in some cases it can be accompanied by decarboxylation. nih.gov The precise conditions would need to be carefully optimized to achieve selective monohalogenation at the C4 position without promoting side reactions.

Ring-Fused and Polycyclic Thiophene Systems Incorporating the Core Structure

The ortho-positioning of the formyl and carboxylic acid groups on the thiophene ring provides an ideal template for the construction of fused heterocyclic systems. This strategy allows for the creation of novel polycyclic scaffolds with potential applications in materials science and medicinal chemistry.

A prominent example is the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives. A plausible synthetic route could involve the conversion of the C3-carboxylic acid to an amide (as described in section 4.2), followed by reduction of the C2-formyl group to an aminomethyl group or its conversion to an oxime. Subsequent intramolecular cyclization and condensation reactions between the two ortho-substituents can lead to the formation of a fused six-membered ring. The synthesis of related thieno[2,3-d]pyrimidine (B153573) systems from 2-aminothiophene-3-carboxamide (B79593) precursors is a well-established strategy that highlights the utility of ortho-amino-carboxamide functionalities in ring-fusion reactions. tubitak.gov.tr

Another important class of fused systems are thienopyridines. Synthetic routes to thieno[3,2-c]pyridines and thieno[2,3-c]pyridines often start from functionalized thiophenes, such as thienaldehydes, which undergo cyclization with appropriate reagents to build the fused pyridine ring. google.comresearchgate.net The functional groups on this compound could be chemically modified to create the necessary precursors for such cyclization strategies, leading to complex polycyclic aromatic systems. rroij.comnih.govacs.org

Sulfonyl and Sulfamoyl Derivatives via Specific Functional Group Transformations

Introducing sulfonyl or sulfamoyl groups onto the thiophene ring represents another powerful modification strategy. This is typically achieved by electrophilic substitution on the thiophene core, targeting the available C4 position.

The key intermediate for these derivatives is the sulfonyl chloride. Direct chlorosulfonylation of the thiophene ring can be accomplished by reacting the substrate with chlorosulfonic acid (ClSO₃H). Given the deactivating nature of the existing substituents, this reaction may require carefully controlled conditions. A well-documented precedent is the preparation of 5-chloro-3-chlorosulfonyl-2-thiophene carboxylic acid esters, which are synthesized by the chlorination of a 3-chlorosulfonyl thiophene precursor in the presence of activated iron. google.comgoogle.com This demonstrates the feasibility of introducing a chlorosulfonyl group onto a substituted chlorothiophene ring.

Once the intermediate, 4-chlorosulfonyl-5-chloro-2-formylthiophene-3-carboxylic acid, is formed, it can be readily converted into a variety of sulfamoyl derivatives (sulfonamides). Reaction of the sulfonyl chloride with ammonia, primary amines, or secondary amines will yield the corresponding primary, secondary, or tertiary sulfonamides, respectively. cbijournal.com This two-step process (chlorosulfonylation followed by amination) is a versatile and widely used method for the synthesis of sulfonamides. google.com

Table 3: Potential Sulfonyl and Sulfamoyl Derivatives This table presents plausible derivatives synthesized via chlorosulfonylation and subsequent amination at the C4 position.

Derivative NameKey Reagent(s)Functional Group
4-Chlorosulfonyl-5-chloro-2-formylthiophene-3-carboxylic acidChlorosulfonic AcidSulfonyl Chloride
4-(Aminosulfonyl)-5-chloro-2-formylthiophene-3-carboxylic acidAmmoniaPrimary Sulfonamide
5-Chloro-2-formyl-4-(methylsulfamoyl)thiophene-3-carboxylic acidMethylamineSecondary Sulfonamide
5-Chloro-2-formyl-4-(N,N-dimethylsulfamoyl)thiophene-3-carboxylic acidDimethylamineTertiary Sulfonamide

Advanced Spectroscopic and Diffractional Elucidation of 5 Chloro 2 Formylthiophene 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR and ¹³C NMR Chemical Shift Analysis

No published data on the ¹H and ¹³C NMR chemical shifts for 5-chloro-2-formylthiophene-3-carboxylic acid were found.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity

No data from 2D NMR experiments for this compound are available in the searched literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

No mass spectrometry data, including molecular weight determination or fragmentation patterns, for this compound could be retrieved.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

No specific IR or Raman spectra, which would identify the vibrational frequencies of the functional groups in this compound, were found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption maxima, which details the electronic transitions within the molecule, is not available.

X-ray Diffraction Studies of Crystalline Forms and Cocrystals

No crystallographic data from X-ray diffraction studies for this compound or its cocrystals have been published in the resources accessed.

Computational Chemistry and Theoretical Modeling of 5 Chloro 2 Formylthiophene 3 Carboxylic Acid

Electronic Structure Calculations (DFT, ab initio methods)

Electronic structure calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the chemical nature of 5-chloro-2-formylthiophene-3-carboxylic acid. These calculations can provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Molecular Orbital Analysis and Frontier Orbital Energies

Molecular orbital (MO) analysis is a cornerstone of electronic structure theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the thiophene (B33073) ring, which is electron-rich. The electron-withdrawing chloro, formyl, and carboxylic acid groups will influence the energy levels of these orbitals. DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, could provide precise energy values for these orbitals.

Illustrative Data Table: Predicted Frontier Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO-7.2Primarily localized on the thiophene ring and sulfur atom.
LUMO-2.5Primarily localized on the formyl and carboxylic acid groups.
HOMO-LUMO Gap4.7Indicates moderate chemical stability.

Note: The data in this table is illustrative and based on typical values for similarly substituted thiophenes. Actual values would require specific calculations for this compound.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound is highly uneven due to the presence of electronegative atoms (oxygen, chlorine, and sulfur) and electron-withdrawing functional groups. This charge distribution can be quantified through methods such as Mulliken population analysis or by calculating Natural Bond Orbitals (NBO).

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the formyl and carboxylic acid groups, as well as the chlorine atom, indicating areas susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group, highlighting sites for nucleophilic interaction.

Conformational Analysis and Tautomerism Studies

The presence of rotatable single bonds in this compound, specifically between the thiophene ring and the formyl and carboxylic acid groups, allows for the existence of different conformers. Computational methods can be used to perform a potential energy surface scan to identify the most stable conformers and the energy barriers between them. Intramolecular hydrogen bonding between the formyl and carboxylic acid groups, or between one of these groups and the thiophene sulfur atom, could play a significant role in stabilizing certain conformations.

Tautomerism, particularly involving the carboxylic acid and formyl groups, is also a possibility that can be investigated computationally. By calculating the relative energies of different tautomers, it is possible to predict their equilibrium populations.

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can aid in the experimental characterization of a compound. For this compound, theoretical calculations can provide insights into its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: By calculating the vibrational frequencies, it is possible to predict the positions of characteristic IR absorption bands, such as the C=O stretching frequencies of the aldehyde and carboxylic acid, and the O-H stretching of the carboxylic acid.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei, which is invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores.

Reaction Mechanism Elucidation via Computational Pathways

Theoretical modeling can be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify transition states, intermediates, and activation energies. This information is crucial for understanding the kinetics and thermodynamics of a reaction and for optimizing reaction conditions. For example, the mechanism of esterification of the carboxylic acid group or the nucleophilic addition to the formyl group could be elucidated through such computational studies.

Design Principles for Novel Thiophene Derivatives Based on Theoretical Insights

The computational data obtained for this compound can provide a foundation for the rational design of new thiophene derivatives with tailored properties. By understanding how the electronic and structural features of the molecule influence its reactivity and other properties, researchers can make targeted modifications to the molecular structure. For instance, by substituting the chloro group with other halogens or with electron-donating groups, it would be possible to modulate the HOMO-LUMO gap and, consequently, the chemical reactivity and optical properties of the resulting compounds. These theoretical predictions can guide synthetic efforts, saving time and resources in the discovery of new materials and pharmacologically active molecules.

Advanced Chemical Applications of 5 Chloro 2 Formylthiophene 3 Carboxylic Acid in Non Biological Contexts

Utilization as a Versatile Building Block in Complex Organic Synthesis

Despite the potential for 5-chloro-2-formylthiophene-3-carboxylic acid to serve as a multifunctional building block due to its aldehyde, carboxylic acid, and chloro-substituted thiophene (B33073) moieties, there is no specific information in published literature detailing its use in the following sub-categories.

Precursor to Polymerizable Monomers

There are no available scientific reports or patents that describe the use of this compound as a precursor for the synthesis of polymerizable monomers.

Intermediate in the Synthesis of Advanced Organic Materials

While structurally related thiophene compounds are integral to the development of advanced organic materials, research specifically employing this compound as an intermediate for these purposes is not found in the current scientific literature.

Scaffold for Ligand Design in Coordination Chemistry

The bifunctional nature of this compound suggests potential as a scaffold for creating ligands for metal complexes. However, there are no documented studies or examples of its application in ligand design or coordination chemistry.

Role in Supramolecular Chemistry and Crystal Engineering

An extensive search of chemical literature and crystallographic databases reveals no studies focused on the role of this compound in the fields of supramolecular chemistry or crystal engineering. There are no published reports on its self-assembly properties or its use in designing multi-component crystalline structures.

Application in Catalysis (e.g., as a ligand component)

There is no information available in scientific literature to suggest that this compound has been utilized in catalysis, either as a catalyst itself or as a component of a ligand for a catalytically active metal center.

Development of Optoelectronic Materials (e.g., organic semiconductors)

Thiophene-based molecules are a cornerstone of research into organic optoelectronic materials. However, there is no published research detailing the synthesis or characterization of this compound for use in optoelectronic applications such as organic semiconductors, photovoltaics, or light-emitting diodes.

Application as an Intermediate in Agrochemical Synthesis

While specific, direct applications of this compound in the synthesis of commercialized agrochemicals are not extensively detailed in publicly accessible scientific literature, the broader class of thiophene carboxylic acid derivatives represents a vital family of intermediates in the creation of a variety of pesticides. The chemical architecture of the thiophene ring, combined with the reactive potential of the carboxylic acid functional group, renders these compounds versatile building blocks for the synthesis of complex and potent agrochemical molecules. Research within this field is actively exploring the synthesis of new thiophene-containing compounds and assessing their biological efficacy against a wide array of agricultural pests and plant pathogens.

One of the most significant areas of agrochemical research involving thiophene derivatives is in the development of succinate (B1194679) dehydrogenase inhibitors (SDHIs). SDHIs constitute a major class of fungicides that function by disrupting the mitochondrial respiratory chain in fungi, which in turn inhibits energy production and leads to fungal cell death. Thiophene carboxamides, which can be synthesized from thiophene carboxylic acids, have demonstrated considerable promise as effective SDHIs.

For example, novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives have been designed and synthesized, exhibiting substantial antifungal activity against several phytopathogenic fungi. nih.gov The fungicidal effectiveness of these compounds is typically quantified by their EC50 values, which represent the concentration required to inhibit 50% of fungal growth.

Fungicidal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides

Compound Target Fungus EC50 (mg/L)
4b Sclerotinia sclerotiorum 0.1 - 1.1
4g Sclerotinia sclerotiorum 0.1 - 1.1
4h Sclerotinia sclerotiorum 0.1 - 1.1
4i Sclerotinia sclerotiorum 0.1 - 1.1
5j Sclerotinia sclerotiorum 0.1 - 1.1

Data derived from in vitro antifungal assays of novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives. nih.gov

Additionally, the fungicide penthiopyrad (B1679300) incorporates a thiophene amine moiety in its structure. nih.gov Research into its positional isomers has shown that N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides display fungicidal activity on par with their phenyl-based analogues, underscoring the utility of the thiophene scaffold as a bioisostere in fungicide development. nih.gov

Halogenated derivatives of 2-thiophenecarboxylic acid are also crucial precursors for a new generation of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. researchgate.netbeilstein-journals.orgnih.gov These insecticides have demonstrated targeted activity against common agricultural pests such as aphids, mites, and whiteflies. researchgate.netbeilstein-journals.orgnih.gov The synthesis of these advanced insecticides relies on the preparation of key building blocks, including 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonyl chloride, which are derived from commercially available thiophene-based raw materials. researchgate.netbeilstein-journals.orgnih.gov

Key Halogenated Thiophene Intermediates in Insecticide Synthesis

Intermediate Compound Target Insecticide Class
4-bromo-3-methyl-2-thiophenecarbonyl chloride 2,6-dihaloaryl 1,2,4-triazole insecticides
3,4,5-trichloro-2-thiophenecarbonyl chloride 2,6-dihaloaryl 1,2,4-triazole insecticides
3,4,5-trichloro-2-thiophenecarbonitrile 2,6-dihaloaryl 1,2,4-triazole insecticides

These intermediates are integral to the assembly of the C-ring portion of the final triazole insecticide molecules. researchgate.netbeilstein-journals.org

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies

The synthesis of polysubstituted thiophenes can be complex, often requiring multi-step procedures. Future research could focus on developing more efficient and sustainable methods for the synthesis of 5-chloro-2-formylthiophene-3-carboxylic acid and its derivatives.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. researchgate.net The development of a flow-based synthesis for this compound could enable its production in larger quantities and with higher purity, facilitating further research into its applications.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govrsc.orgmdpi.com Investigating photocatalytic routes to introduce the formyl or carboxylic acid groups onto a pre-chlorinated thiophene (B33073) core could lead to milder and more selective synthetic protocols. acs.orgnih.govrsc.orgmdpi.com

Synthetic MethodologyPotential Advantages
Flow ChemistryEnhanced safety, scalability, and reaction control
PhotocatalysisMilder reaction conditions, high selectivity

Investigation of Undiscovered Reactivity Modes

The interplay of the three distinct functional groups in this compound suggests a rich and potentially unexplored reactivity.

Future studies could investigate:

Selective Functionalization: Developing reactions that selectively target one of the three functional groups while leaving the others intact would be crucial for its use as a versatile synthetic intermediate.

Intramolecular Cyclizations: The proximity of the formyl and carboxylic acid groups could be exploited to synthesize novel fused-ring heterocyclic systems through intramolecular cyclization reactions.

Integration into Sustainable Chemical Processes

The principles of green chemistry are increasingly important in modern chemical synthesis. Future research should aim to integrate the synthesis and application of this compound into more sustainable practices. This could involve the use of renewable starting materials, environmentally benign solvents, and catalytic methods to minimize waste generation. google.com

Design and Synthesis of Advanced Materials with Tunable Properties

Thiophene-based molecules are renowned for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. bohrium.comresearchgate.netrsc.org The electronic properties of this compound could be fine-tuned through derivatization of its functional groups, making it a promising candidate for the development of new advanced materials. bohrium.comresearchgate.netrsc.org For instance, polymerization through the carboxylic acid and formyl groups could lead to novel conjugated polymers with tailored optoelectronic properties. bohrium.comresearchgate.netrsc.org

Potential Application AreaRationale
Organic ElectronicsThiophene core provides semiconducting properties.
Conjugated PolymersFunctional groups allow for polymerization.
SensorsPotential for functionalization to create selective sensors.

Deepening Mechanistic Understanding through Advanced Techniques

A thorough understanding of the reaction mechanisms is fundamental to optimizing synthetic routes and predicting the reactivity of new compounds. Advanced spectroscopic and computational techniques could be employed to study the reaction pathways involved in the synthesis and subsequent transformations of this compound. bohrium.comosti.govresearchgate.net In-situ reaction monitoring and density functional theory (DFT) calculations could provide valuable insights into the transition states and intermediates, guiding the development of more efficient and selective reactions. bohrium.comosti.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-2-formylthiophene-3-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of thiophene derivatives. For example, chlorination at the 5-position of thiophene-3-carboxylic acid using reagents like SOCl₂ or PCl₃, followed by formylation at the 2-position via Vilsmeier-Haack reaction (using POCl₃ and DMF). Subsequent oxidation or hydrolysis steps may refine the carboxylic acid group .
  • Key Considerations : Monitor reaction conditions (temperature, solvent) to avoid over-chlorination or decomposition. Use TLC or HPLC to track intermediate formation.

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR will show the formyl proton as a singlet near δ 9.8–10.2 ppm, while the thiophene protons appear as distinct aromatic signals. 13^{13}C NMR confirms the carboxylic acid (δ ~170 ppm) and formyl (δ ~190 ppm) groups .
  • IR : Strong absorption bands for C=O (carboxylic acid: ~1700 cm⁻¹; formyl: ~1680 cm⁻¹) and C-Cl (~550–650 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative mode can confirm the molecular ion peak (expected m/z: ~188–190 for [M-H]⁻) .

Q. What purification strategies are effective for this compound?

  • Methodological Answer : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients). For acidic impurities, ion-exchange chromatography may enhance purity. Confirm purity via melting point analysis (literature comparison) and HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How does the formyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing formyl group activates the thiophene ring for electrophilic substitution but may deactivate specific positions for nucleophilic attacks. For example, in Suzuki-Miyaura coupling, the chlorine atom at the 5-position can be replaced by aryl/alkyl groups using Pd catalysts, while the formyl group remains intact. Optimize ligand systems (e.g., XPhos) and base (K₂CO₃) to enhance selectivity .
  • Data Analysis : Compare reaction yields and byproduct profiles (GC-MS) under varying conditions to map substituent effects.

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Solvent effects (PCM model) refine reactivity profiles. Software like Gaussian or ORCA is recommended .
  • Case Study : Compare computed dipole moments and Mulliken charges with experimental NMR chemical shifts to validate models .

Q. How to resolve crystallographic ambiguities in its structure using SHELX?

  • Methodological Answer : For single-crystal X-ray diffraction, use SHELXL for refinement. Key steps:

  • Data Collection : Ensure high-resolution (<1.0 Å) data to resolve light atoms (O, S).
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Use SHELXE for charge density mapping to confirm formyl orientation .
    • Troubleshooting : If twinning occurs (common in carboxylic acid derivatives), apply TWIN/BASF commands in SHELXL .

Q. How to assess its potential as a pharmacophore in drug discovery?

  • Methodological Answer :

  • In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with structurally similar compounds (e.g., 5-chloro-2-methylthiophene-3-carboxylic acid) to evaluate substituent impact .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., kinases). The formyl group may act as a hydrogen bond acceptor, enhancing target engagement .

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